5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Description
Historical Context of Oxadiazole Chemistry
Oxadiazoles, five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms, emerged as a significant class of aromatic systems following their first synthesis in 1884 by Tiemann and Krüger. Early research focused on elucidating their tautomeric behavior and stability, with 1,2,4-oxadiazole isomers gaining prominence due to their synthetic accessibility compared to less stable counterparts like 1,2,3-oxadiazoles. By the mid-20th century, oxadiazoles became integral to pharmaceutical chemistry, exemplified by the development of oxolamine (a cough suppressant) in the 1960s. Military applications also arose, such as the U.S. Army Research Laboratory’s 2018 synthesis of bis(1,2,4-oxadiazole)bis(methylene) dinitrate, a high-energy material with 1.5 times the explosive power of TNT.
Discovery and Development of 1,2,4-Oxadiazole Derivatives
The synthesis of 1,2,4-oxadiazoles traditionally relies on cyclization reactions involving nitriles and hydroxylamine derivatives. Tiemann and Krüger’s original method utilized amidoximes and acyl chlorides, while modern approaches employ microwave irradiation or coupling agents like EDC to improve yields. These derivatives exhibit broad bioactivity, including antiviral (pleconaril), antiretroviral (raltegravir), and anticancer properties. Recent advances in green chemistry, such as mechanochemical synthesis, aim to address limitations like toxic solvents and long reaction times.
Significance of Pyridone-Containing Heterocycles
Pyridones, six-membered lactams capable of keto-enol tautomerism, serve as nonpeptidic mimics in drug design due to their hydrogen-bonding capacity and metabolic stability. Notable examples include Huperzine A (used in Alzheimer’s therapy) and camptothecin (a topoisomerase inhibitor). The pyridone moiety in 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one enhances solubility and target affinity, making it a versatile scaffold for kinase inhibitors.
Nomenclature and Classification Systems
The compound’s systematic name follows IUPAC guidelines:
- This compound denotes a pyridin-2-one ring substituted at position 5 with a 1,2,4-oxadiazole group bearing a 3-chlorophenyl substituent.
Heterocycles are classified by ring size, saturation, and heteroatom arrangement. This compound is a bicyclic aromatic system combining a six-membered pyridone (C$$5$$H$$4$$NO) and a five-membered 1,2,4-oxadiazole (C$$2$$N$$2$$O).
Position of this compound in Heterocyclic Chemistry
As a hybrid heterocycle, this compound bridges the electronic properties of oxadiazoles (electron-deficient due to N and O atoms) and pyridones (hydrogen-bond donors). Its structure enables π-stacking interactions with biological targets, while the chlorophenyl group enhances lipophilicity for membrane penetration. Such dual functionality positions it as a lead compound in antimicrobial and anticancer research.
Properties
IUPAC Name |
5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-3-1-2-8(6-10)12-16-13(19-17-12)9-4-5-11(18)15-7-9/h1-7H,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIWITZPQYRZFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization Methods
General Pathway
The most common approach involves cyclization of carbohydrazide intermediates. Starting from pyridinone-3-carboxylic acid derivatives, hydrazide formation is achieved via refluxing with hydrazine hydrate. Subsequent cyclization with 3-chlorobenzaldehyde or 3-chlorophenyl-substituted nitriles forms the 1,2,4-oxadiazole ring.
Example Procedure:
- Step 1 : Methyl 5-oxopyrrolidine-3-carboxylate reacts with hydrazine hydrate in ethanol to yield carbohydrazide.
- Step 2 : The hydrazide is treated with 3-chlorobenzaldehyde in ethanol-water (1:2) with NaHSO₃ (20 mol%) under reflux for 12–14 hours.
- Step 3 : Cyclodehydration forms the oxadiazole ring, yielding the target compound.
Key Data :
Amidoxime-Based Synthesis
Amidoxime Intermediate Formation
Amidoximes, prepared from nitriles and hydroxylamine, are cyclized with carboxylic acid derivatives. For this compound, 3-chlorobenzamidoxime reacts with pyridinone-5-carbonyl chloride under basic conditions.
Example Procedure:
- Step 1 : 3-Chlorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol to form 3-chlorobenzamidoxime.
- Step 2 : The amidoxime is treated with pyridinone-5-carbonyl chloride in DMSO with NaOH (2 eq) at room temperature for 18 hours.
- Step 3 : Acidification with HCl precipitates the product.
Key Data :
Condensation with Carbonyl Compounds
One-Pot Synthesis
A one-pot method condenses 3-chlorophenyl-substituted amidoximes with pyridinone aldehydes using POCl₃ as a cyclizing agent.
Example Procedure:
- Step 1 : 3-Chlorophenylamidoxime and pyridinone-5-carbaldehyde are refluxed in POCl₃ for 6–7 hours.
- Step 2 : The mixture is neutralized with NaHCO₃, and the product is filtered and recrystallized.
Key Data :
Comparative Analysis of Synthetic Routes
Notes :
Optimization Strategies
Solvent and Catalyst Screening
Temperature Control
- Reflux conditions (80–100°C) are optimal for cyclization, but room-temperature amidoxime reactions reduce energy costs.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
The compound has shown promise in several biological applications, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of oxadiazoles can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The anticancer properties of 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one have been explored through various studies. Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer cell proliferation. In vitro assays indicate that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 0.12 to 2.78 µM. The specific pathways targeted include thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various models. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines has been observed, suggesting potential therapeutic uses in treating inflammatory diseases .
Synthetic Route Example
A common synthetic route might involve the reaction of a chlorophenyl derivative with a hydrazide to form the oxadiazole ring, followed by subsequent reactions to introduce the pyridine structure .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Efficacy Study : A study evaluated several derivatives against E. coli and S. aureus, revealing that some compounds were significantly more effective than established antibiotics. The results were obtained using disc diffusion methods and showed promising zones of inhibition .
- Anticancer Research : Another study investigated the cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The findings indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
Summary Table
| Application | Activity Type | Notable Findings |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against S. aureus and E. coli |
| Anticancer | Cytotoxicity | IC50 values between 0.12 - 2.78 µM |
| Anti-inflammatory | Cytokine Modulation | Reduced levels of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- 5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- 5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Uniqueness
The unique combination of the chlorophenyl group and the oxadiazole ring in 5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including details on its synthesis, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 1,2,4-oxadiazole moiety. The presence of the chlorophenyl group enhances its lipophilicity and potential bioactivity. The molecular formula is with a molecular weight of 233.65 g/mol.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines.
- Study Findings : A study reported that derivatives containing the oxadiazole ring had IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . The mechanism involved the induction of apoptosis through the activation of p53 and caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated significant antibacterial and antifungal activities.
| Microorganism | Activity | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibited growth | 0.025 |
| Escherichia coli | Inhibited growth | 0.020 |
| Candida albicans | Moderate activity | 0.050 |
These results suggest that the chlorophenyl substitution plays a critical role in enhancing antimicrobial efficacy .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It potentially modulates receptor activity linked to apoptosis and cell cycle regulation.
Case Studies
Several case studies have explored the therapeutic potential of oxadiazole derivatives:
- Case Study 1 : A derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics like Tamoxifen .
- Case Study 2 : In vivo studies indicated that compounds similar to this oxadiazole exhibited reduced tumor growth in xenograft models, suggesting potential for further clinical development .
Q & A
Q. What orthogonal assays validate target engagement in complex biological systems?
- Answer :
- CETSA : Cellular thermal shift assays confirm target binding by monitoring protein denaturation shifts (ΔTₘ ≥ 2°C indicates engagement) .
- SPR : Surface plasmon resonance quantifies binding kinetics (ka/kd) with immobilization via amine coupling on CM5 chips .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
